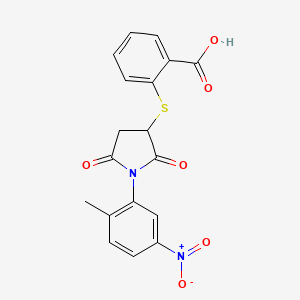

2-((1-(2-Methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

- A 2,5-dioxopyrrolidin-3-yl core (a cyclic diketone).

- A thioether linkage connecting the pyrrolidine ring to a benzoic acid moiety.

- A 2-methyl-5-nitrophenyl substituent attached to the pyrrolidine nitrogen.

This architecture combines electron-withdrawing (nitro, carbonyl) and polar (carboxylic acid) groups, likely influencing solubility, stability, and reactivity.

Propriétés

IUPAC Name |

2-[1-(2-methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S/c1-10-6-7-11(20(25)26)8-13(10)19-16(21)9-15(17(19)22)27-14-5-3-2-4-12(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAHMXIYRMPRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The evidence highlights three structurally related compounds (11a, 11b, 12) from a 2015 synthesis study . Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparison

| Compound | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | Pyrrolidine-2,5-dione | 2-Methyl-5-nitrophenyl, benzoic acid | Nitro, carboxylic acid, thioether |

| 11a | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethylbenzylidene, methylfuran | Nitrile, carbonyl, methyl |

| 11b | Thiazolo[3,2-a]pyrimidine | 4-Cyanobenzylidene, methylfuran | Nitrile, carbonyl |

| 12 | Pyrimido[2,1-b]quinazoline | 5-Methylfuran, anthranilic acid-derived | Nitrile, carbonyl, NH |

Table 2: Physical and Spectroscopic Properties

| Compound | Yield (%) | Melting Point (°C) | Molecular Formula | IR (cm⁻¹) Notable Peaks | Molecular Weight |

|---|---|---|---|---|---|

| 11a | 68 | 243–246 | C₂₀H₁₀N₄O₃S | 3,436 (NH), 2,219 (CN) | 386 |

| 11b | 68 | 213–215 | C₂₂H₁₇N₃O₃S | 3,423 (NH), 2,209 (CN) | 403 |

| 12 | 57 | 268–269 | C₁₇H₁₀N₄O₃ | 3,217 (NH), 2,220 (CN) | 318 |

| Target* | N/A | N/A | C₁₉H₁₆N₂O₆S | Hypothetical: ~3,000 (COOH), ~1,520 (NO₂) | 400 (estimated) |

*Target compound data inferred structurally; experimental values unavailable in evidence.

Key Findings from Comparison

Structural Complexity :

- The target compound’s pyrrolidine-2,5-dione core is simpler than the fused heterocycles in 11a, 11b, and 12 (thiazolo-pyrimidine, pyrimido-quinazoline) . This may enhance synthetic accessibility but reduce ring strain-related reactivity.

The nitro substituent in the target is absent in the compared compounds, suggesting distinct electronic profiles (e.g., stronger electron-withdrawing effects).

Synthetic Yields :

- Yields for 11a and 11b (68%) exceed that of 12 (57%), possibly due to steric hindrance in the quinazoline formation . The target’s synthesis (unreported) may face challenges in coupling the bulky 2-methyl-5-nitrophenyl group.

Thermal Stability :

- Compound 12 has the highest melting point (268–269°C), likely due to extended π-conjugation in the pyrimido-quinazoline system. The target’s melting point is unreported but may be lower due to flexible thioether linkages.

Spectroscopic Signatures :

- The target’s IR spectrum would differ markedly from 11a/b/12, with strong O-H stretching (~3,000 cm⁻¹) and nitro symmetric/asymmetric stretches (~1,520/1,350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.